molecular formula C22H17N3O3 B3658078 3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

Cat. No.: B3658078
M. Wt: 371.4 g/mol
InChI Key: GEMHZKFRVMKXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core substituted with a 3-methylphenyl group and a 3-nitrobenzyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced via Friedel-Crafts alkylation using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 3-Nitrobenzyl Group: The 3-nitrobenzyl group can be introduced through nucleophilic substitution reactions, where the quinazolinone core reacts with 3-nitrobenzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Reduction of Nitro Group: 3-(3-methylphenyl)-2-(3-aminobenzyl)-4(3H)-quinazolinone.

    Oxidation of Methyl Group: 3-(3-carboxyphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone.

Scientific Research Applications

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methylphenyl)-2-(3-aminobenzyl)-4(3H)-quinazolinone: Similar structure with an amino group instead of a nitro group.

    3-(3-carboxyphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone: Similar structure with a carboxy group instead of a methyl group.

Uniqueness

3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone is unique due to the presence of both a 3-methylphenyl group and a 3-nitrobenzyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

3-(3-methylphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-15-6-4-8-17(12-15)24-21(14-16-7-5-9-18(13-16)25(27)28)23-20-11-3-2-10-19(20)22(24)26/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMHZKFRVMKXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
Reactant of Route 3
3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
Reactant of Route 5
Reactant of Route 5
3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
3-(3-methylphenyl)-2-(3-nitrobenzyl)-4(3H)-quinazolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.